molecular formula C10H10N2 B1340897 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile CAS No. 215794-24-4

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Cat. No.: B1340897
CAS No.: 215794-24-4
M. Wt: 158.2 g/mol
InChI Key: BTLCQUCMNTUJNV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline and its derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile is represented by the empirical formula C10H10N2 . The InChI code for the compound is 1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10 (8)9/h1-3,12H,4-5,7H2 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroisoquinoline and its derivatives are diverse and complex. Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .

Scientific Research Applications

Synthesis of Complex Molecules

  • Synthesis of Lamellarin Derivatives : 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles are used as starting materials for the synthesis of lamellarin G trimethyl ether and lamellarin U, which involves the introduction of acid-sensitive protecting groups. This method provides an alternative to the classical Bischler-Napieralski reaction, which is known for its harsh conditions (Liermann & Opatz, 2008).

  • Preparation of Various Alkaloids : The compound serves as a starting material for the preparation of benzylisoquinolines and tetrahydroprotoberberines, which are used in the synthesis of natural products like laudanidine and armepavine (Blank & Opatz, 2011).

  • Ring Expansion to Dibenzo[c,f]azonines : An interesting application involves the ring expansion of 1,2,3,4-tetrahydroisoquinolines to dibenzo[c,f]azonines, utilizing a [1,4]-sigmatropic rearrangement of nitrile-stabilized ammonium ylides (Orejarena Pacheco & Opatz, 2014).

Development of Chemosensors

  • Selective Identification of Pd2+ Ions : Novel chemosensors based on 1,2,3,4-tetrahydroisoquinoline derivatives have been developed for the selective identification of toxic Pd2+ ions. These compounds demonstrate fluorescence turn-off performances and are significant for environmental monitoring and safety (Shally et al., 2020).

Creation of New Functionalized Compounds

  • Eco-friendly Synthesis Techniques : The compound has been used in the construction of multi-functionalized benzenes using an environmentally benign mortar and pestle grinding technique. This method is notable for its green chemistry approach (Damera & Pagadala, 2023).

  • Synthesis of Novel Heterocyclic Systems : It is also used for the synthesis of new heterocyclic systems, which include transformations involving pyrrolo[2,1-a]isoquinolines and triazolopyrimidothienotetrahydroisoquinolines, demonstrating its versatility in creating diverse molecular structures (El-Dean et al., 2010).

Future Directions

The future directions for research on 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile and its derivatives are likely to continue focusing on their synthesis and potential biological activities . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurodegenerative disorders and infectious diseases . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in neuroinflammation and oxidative stress. Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing neuroinflammation and oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and metabolic disturbances. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport is crucial for the compound’s localization and accumulation in target tissues, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCQUCMNTUJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585678
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215794-24-4
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-isoquinoline-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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